1,4-Bis(2-fluorophenyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
63523-84-2 |
|---|---|
Molecular Formula |
C16H16F2N2 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,4-bis(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2 |
InChI Key |
WOXUSMOAUXCMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F |
Origin of Product |
United States |
Contextualization of Piperazine Derivatives Within Contemporary Medicinal Chemistry and Chemical Biology
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug discovery. nih.gov Its prevalence in clinically approved drugs is a testament to its remarkable versatility. The two nitrogen atoms provide handles for substitution, allowing for the creation of vast and diverse chemical libraries. nih.gov Furthermore, the piperazine core can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.
In medicinal chemistry, piperazine derivatives have been successfully developed into a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer agents. The structural rigidity of the piperazine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituent groups, a key factor in achieving high-affinity interactions with biological targets. nih.gov
Significance of Bis Fluorinated Arylpiperazines As a Unique Structural Motif
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When this strategy is applied to the arylpiperazine scaffold, particularly in a symmetrical bis-fluorinated arrangement as seen in 1,4-Bis(2-fluorophenyl)piperazine, a unique structural motif is created.
The presence of two fluorophenyl groups can significantly impact the electronic properties and conformational preferences of the piperazine (B1678402) ring. The fluorine atoms, being highly electronegative, can influence the basicity of the piperazine nitrogens and participate in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
While direct research on this compound is limited, studies on closely related isomers and derivatives highlight the significance of this structural class. For instance, derivatives of 1-[bis(4-fluorophenyl)methyl]piperazine (B154382) have been investigated as potential agents for treating Alzheimer's disease by inhibiting acetylcholinesterase. nih.gov The crystal structure of a sulfonamide derivative of 1-[bis(4-fluorophenyl)methyl]piperazine has been analyzed, revealing a distorted tetrahedral geometry around the sulfur atom and a chair conformation for the piperazine ring. uomphysics.netresearchgate.net These studies underscore the potential of bis-fluorinated arylpiperazines to serve as scaffolds for biologically active molecules.
Below is a table of physicochemical properties for isomers and closely related derivatives of this compound, illustrating the type of data valuable in the characterization of this class of compounds.
| Property | Value | Compound |
| Molecular Formula | C₁₇H₁₈F₂N₂ | 1-[Bis(4-fluorophenyl)methyl]piperazine |
| Molecular Weight | 288.34 g/mol | 1-[Bis(4-fluorophenyl)methyl]piperazine |
| Melting Point | 88-92 °C | 1-[Bis(4-fluorophenyl)methyl]piperazine |
| Conformation | Chair | 1-[Bis(4-fluorophenyl)methyl]piperazine |
Current Gaps and Future Directions in the Academic Investigation of 1,4 Bis 2 Fluorophenyl Piperazine
Strategic Approaches to N,N'-Disubstituted Piperazine Core Synthesis
The formation of the piperazine ring and its subsequent N,N'-disubstitution are achieved through several strategic pathways. These methods can be broadly categorized into those that construct the heterocyclic ring from acyclic precursors and those that functionalize a pre-existing piperazine molecule.
Cyclization Reactions Employing Bis(haloethyl)amines
A classical and effective method for the synthesis of N-arylpiperazines involves the cyclization of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034). researchgate.netresearchgate.net This reaction proceeds via a double N-alkylation of the primary amine by the bis(2-chloroethyl)amine, leading to the formation of the piperazine ring.
The general reaction is as follows: Ar-NH₂ + (ClCH₂CH₂)₂NH → Ar-N(CH₂CH₂)₂NH
This approach is particularly useful for preparing mono-N-arylpiperazines, which are crucial intermediates for creating unsymmetrical N,N'-disubstituted piperazines. To synthesize a symmetrical compound like this compound, the resulting N-arylpiperazine would need to undergo a second arylation step. The cyclization is typically performed in high-boiling solvents such as diglyme (B29089) or diethylene glycol monomethyl ether at elevated temperatures. researchgate.netresearchgate.net
N-Alkylation and N-Arylation Strategies
For syntheses starting with the piperazine heterocycle, the introduction of substituents onto the nitrogen atoms is achieved through N-alkylation or N-arylation reactions.
N-Arylation Strategies The formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen is a key transformation. Two predominant metal-catalyzed cross-coupling reactions are widely employed for this purpose:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for forming C-N bonds. wikipedia.orglibretexts.org The reaction couples an aryl halide or triflate with an amine (piperazine in this case) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.org This method is highly effective for the synthesis of N-aryl and N,N'-diarylpiperazines. researchgate.net
Ullmann Condensation: A more traditional method, the Ullmann condensation utilizes a copper catalyst to promote the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under more moderate conditions. wikipedia.orgsynarchive.com It remains a viable alternative to the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): This pathway is feasible when the aryl halide is "activated" by the presence of strong electron-withdrawing groups at the ortho or para positions. nih.gov The electron-deficient aromatic ring is susceptible to nucleophilic attack by the piperazine nitrogen, leading to the displacement of the halide.
N-Alkylation Strategies While not directly applicable to the synthesis of the title diarylpiperazine, N-alkylation is a fundamental strategy for producing other N,N'-disubstituted piperazines. Common methods include the nucleophilic substitution of alkyl halides by the piperazine nitrogen and reductive amination, which involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov
Table 1: Comparison of Key N-Arylation Methodologies
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |
| Ligands | Phosphine-based (e.g., BINAP, XPhos, RuPhos) | Diamines, Phenanthroline, L-proline |
| Reaction Conditions | Generally milder (lower temperatures) | Often requires high temperatures (>150 °C) wikipedia.org |
| Substrate Scope | Very broad; tolerates many functional groups wikipedia.org | Traditionally required activated aryl halides, but scope has improved wikipedia.org |
| Key Advantage | High efficiency and broad applicability researchgate.net | Lower cost of catalyst (copper vs. palladium) |
Specific Synthetic Pathways for this compound
The synthesis of the specific compound this compound can be accomplished by applying the general strategies to specific precursors.
Preparation of 2-Fluorophenyl Precursors
Aniline-Based Precursors: For syntheses that involve building the piperazine ring, 2-fluoroaniline (B146934) is the key starting material. nih.gov It can be reacted with bis(2-chloroethyl)amine to form the intermediate N-(2-fluorophenyl)piperazine. researchgate.netresearchgate.net
Aryl Halide Precursors: For syntheses that start with a piperazine ring, an activated 2-fluorophenyl electrophile is required. Common examples include 1-bromo-2-fluorobenzene (B92463) , 1-chloro-2-fluorobenzene (B165100) , and 1-iodo-2-fluorobenzene . These are used in metal-catalyzed N-arylation reactions.
Table 2: Key Precursors for this compound Synthesis
| Precursor | Chemical Structure | Corresponding Synthetic Strategy |
|---|---|---|
| 2-Fluoroaniline | C₆H₆FN | Ring cyclization with bis(2-chloroethyl)amine |
| 1-Bromo-2-fluorobenzene | C₆H₄BrF | Buchwald-Hartwig or Ullmann N-arylation of piperazine |
| 1-Chloro-2-fluorobenzene | C₆H₄ClF | Buchwald-Hartwig or Ullmann N-arylation of piperazine |
Optimized Coupling Reactions for the Piperazine Moiety
The most direct route to this compound is the double N-arylation of piperazine with two equivalents of a 2-fluorophenyl halide. The Buchwald-Hartwig amination is particularly well-suited for this transformation. The reaction conditions must be optimized to favor the formation of the disubstituted product over the mono-substituted intermediate. This typically involves using a slight excess of the aryl halide and carefully controlling the reaction time and temperature.
An alternative, two-step approach involves:
Synthesis of N-(2-fluorophenyl)piperazine, either from 2-fluoroaniline nih.gov or through a controlled mono-arylation of piperazine.
A second N-arylation reaction to introduce the second 2-fluorophenyl group.
Table 3: Representative Conditions for Buchwald-Hartwig N-Arylation of Piperazines
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ar¹Br | Pd(OAc)₂ / BINAP | t-BuOK | Dioxane | 110 | 43-51 | nih.gov |
| Aryl Chlorides | Ni(0) / 2,2′-bipyridine | Stoichiometric | N/A | N/A | Good | researchgate.net |
| Aryl Halides | PdCl₂(P(o-Tolyl)₃)₂ | N/A | Toluene | 100 | High | libretexts.org |
Note: This table provides general conditions for N-arylation of piperazines; specific optimization for this compound would be required.
Post-Cyclization Functionalization Techniques
In the context of synthesizing this compound, "post-cyclization functionalization" primarily refers to modifications occurring after the piperazine ring has been formed. The most critical functionalization is the introduction of the aryl groups onto the piperazine nitrogens.
If the synthesis proceeds through the N-(2-fluorophenyl)piperazine intermediate, the second N-arylation is a key post-cyclization functionalization step to yield the final symmetrical product. This step would again employ methods like the Buchwald-Hartwig amination or Ullmann condensation.
Further functionalization could theoretically occur on the aromatic rings of the final product, for example, through electrophilic aromatic substitution. However, these reactions would produce derivatives of this compound rather than being part of its primary synthesis. Similarly, while methods for the direct C-H functionalization of the piperazine ring's carbon atoms have been developed, they represent advanced techniques for creating complex analogs and are not standard for the synthesis of the parent N,N'-diarylpiperazine structure. mdpi.comnsf.gov
Scalable Synthesis and Process Optimization for Research Applications
The preparation of this compound and related 1,4-diarylpiperazines on a larger scale for research purposes necessitates the development of efficient, cost-effective, and robust synthetic routes. Traditional methods often rely on the double N-arylation of a piperazine core or the cyclization of appropriately substituted precursors. researchgate.net
A common and direct approach involves the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide. In the case of this compound, 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene would be the typical arylating agents. The fluorine atom at the ortho position can activate the aromatic ring towards nucleophilic attack. However, these reactions often require harsh conditions, such as high temperatures and the use of a strong base, which can lead to side reactions and purification challenges, thereby impacting scalability. researchgate.net
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a more versatile and milder alternative for the synthesis of N-arylpiperazines. mdpi.com This methodology allows for the coupling of piperazine with a wider range of aryl halides or triflates under more controlled conditions, often leading to higher yields and purity. The choice of catalyst (typically palladium- or copper-based), ligand, base, and solvent is crucial for optimizing the reaction for a specific substrate like 2-fluoro-substituted aryl halides and for ensuring a scalable and economically viable process. For instance, a facile palladium-catalyzed methodology has been reported for the synthesis of arylpiperazines under aerobic conditions, which can be advantageous for large-scale production. organic-chemistry.org
Process optimization for the synthesis of 1,4-diarylpiperazines for research applications focuses on several key aspects to ensure efficiency and reproducibility. These include:
Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials is a primary consideration for any scalable synthesis.
Reaction Conditions: Optimization of parameters such as temperature, reaction time, and concentration is critical to maximize yield and minimize the formation of impurities. The use of milder conditions is generally preferred for safety and to reduce energy consumption.
Catalyst and Reagent Loading: Minimizing the amount of expensive and potentially toxic transition metal catalysts and reagents is crucial for both cost and environmental considerations.
Work-up and Purification: Simplifying the work-up and purification procedures is essential for scalability. The ideal process would involve crystallization of the final product directly from the reaction mixture, avoiding laborious chromatographic purification. google.com
| Methodology | Arylating Agent | Catalyst/Reagents | General Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Strong Base (e.g., NaH, K2CO3) | High Temperature | Simple reagents | Harsh conditions, potential side reactions |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium Catalyst, Ligand, Base | Mild to moderate temperature | High yields, broad scope, mild conditions | Cost of catalyst and ligands |
| Ullmann Condensation | Aryl Halide | Copper Catalyst, Base | High Temperature | Cost-effective catalyst | High temperatures, often requires stoichiometric copper |
Stereoselective Synthesis of Analogues and Stereochemical Considerations
The introduction of substituents on the carbon atoms of the piperazine ring in 1,4-diarylpiperazines creates chiral centers, leading to the possibility of stereoisomers. The stereochemistry of these analogs can have a profound impact on their biological activity, making the development of stereoselective synthetic methods a critical area of research. nih.govnih.gov
The synthesis of chiral, non-racemic C-substituted piperazines presents a significant challenge. nih.gov Strategies to achieve stereocontrol can be broadly categorized into:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with predefined stereocenters.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the piperazine ring or in the functionalization of a pre-existing piperazine core.
Diastereoselective Reactions: When a chiral auxiliary is present in the molecule, it can direct the stereochemical outcome of a subsequent reaction, leading to the formation of a specific diastereomer. This diastereomer can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched product.
For analogues of this compound, such as those substituted at the 2- and 5-positions, both cis and trans diastereomers are possible. The relative stereochemistry of these substituents can significantly influence the conformation of the piperazine ring and its ability to interact with biological targets.
Several methods have been developed for the diastereoselective synthesis of 2,5-disubstituted piperazines. One approach involves the cyclization of a linear precursor where the stereocenters are already established. For example, the reduction of a 2,5-diketopiperazine, which can be formed from the condensation of two amino acids, can lead to either the cis or trans piperazine depending on the reducing agent and reaction conditions.
Recent advances have focused on the development of catalytic asymmetric methods for the synthesis of chiral piperazines. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can then be converted to the corresponding chiral piperazines. google.com
The stereochemical analysis of these analogues is crucial to confirm the success of the stereoselective synthesis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY, and X-ray crystallography are essential tools for determining the relative and absolute stereochemistry of the synthesized compounds.
| Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., amino acids) to build the chiral piperazine core. | Stereochemistry is predetermined by the starting material. |
| Asymmetric Catalysis | A chiral catalyst is used to induce stereoselectivity in a ring-forming or functionalization reaction. | Can be highly efficient and enantioselective. |
| Diastereoselective Synthesis | A chiral auxiliary directs the formation of a specific diastereomer, which is then separated. | Relies on the effective control of a chiral auxiliary. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of this compound would involve a suite of one-dimensional and two-dimensional experiments.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. Due to the molecule's symmetry, two main sets of signals would be anticipated: one for the protons of the piperazine ring and another for the protons on the two equivalent 2-fluorophenyl groups.
The protons of the piperazine ring, being chemically equivalent in a rapidly conformationally averaging system, would likely appear as a singlet. However, restricted rotation around the N-aryl bonds or a rigid chair conformation of the piperazine ring at lower temperatures could lead to a more complex splitting pattern, such as an AA'BB' system.
The aromatic protons of the 2-fluorophenyl groups would present as a complex multiplet in the aromatic region of the spectrum. The coupling of these protons with each other and with the adjacent fluorine atom (³JHF and ⁴JHF) would result in a characteristic splitting pattern that would require detailed analysis to assign each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Piperazine-H | ~ 3.0 - 3.5 | s (or m) | - |
Carbon (¹³C) NMR and APT Spectral Analysis
The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for the piperazine ring carbons and the carbons of the 2-fluorophenyl groups. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to distinguish between CH, CH₂, and quaternary carbons.
The piperazine carbons would likely show a single peak, while the 2-fluorophenyl groups would display six distinct signals due to the influence of the fluorine substituent. The carbon directly bonded to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JCF), and other carbons in the aromatic ring would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Coupling to ¹⁹F | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Piperazine-C | ~ 45 - 55 | No | - |
| C-N (Aromatic) | ~ 135 - 145 | Yes | ²JCF |
| C-F (Aromatic) | ~ 150 - 160 | Yes | ¹JCF |
Fluorine (¹⁹F) NMR Spectroscopic Applications
¹⁹F NMR spectroscopy is a highly sensitive technique that would provide direct information about the fluorine environments in the molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, analysis of the coupling patterns in the proton-coupled ¹⁹F spectrum would provide valuable information about the through-bond proximity of protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the coupling network within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection between the piperazine ring and the 2-fluorophenyl groups by observing correlations from the piperazine protons to the aromatic carbons and vice-versa.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations would include:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring would be observed just below 3000 cm⁻¹.
C-N stretching vibrations: The stretching of the C-N bonds of the piperazine ring would likely be found in the 1200-1000 cm⁻¹ region.
Aromatic C=C stretching vibrations: These would give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-F stretching vibration: A strong absorption band, characteristic of the C-F bond, would be expected in the 1300-1100 cm⁻¹ region.
Out-of-plane C-H bending vibrations: These bands in the 900-675 cm⁻¹ region would be indicative of the substitution pattern on the aromatic rings.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1300 - 1100 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser, the scattered light contains frequencies different from the incident light, corresponding to the vibrational energy levels of the molecules. These shifts in frequency provide a detailed fingerprint of the molecule's structure. For this compound, the FT-Raman spectrum would be expected to reveal characteristic vibrations of the piperazine ring and the ortho-substituted fluorophenyl groups.
Key vibrational modes anticipated for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations from the fluorophenyl rings are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperazine ring would appear at lower wavenumbers, generally between 2800 and 3000 cm⁻¹. scispace.com
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the C-N bond connecting the ring to the phenyl groups are expected in the 1100-1350 cm⁻¹ range.
Ring Vibrations: The piperazine ring itself has characteristic deformation and breathing modes. The chair conformation of the piperazine ring, which is common for such derivatives, would influence the position and intensity of these bands. scispace.com
Aromatic C=C Stretching: The C=C stretching vibrations of the benzene (B151609) rings typically produce a series of bands in the 1400-1650 cm⁻¹ region.
C-F Stretching: The C-F stretching vibration is expected to produce a strong band, typically in the 1200-1300 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.
Based on studies of similar compounds like 1-(4-Chlorophenyl)piperazine, a detailed assignment of the expected Raman bands can be hypothesized. scispace.compharmatutor.org
Table 1: Expected FT-Raman Vibrational Modes for this compound
| Expected Wavenumber (cm⁻¹) | Vibrational Assignment | Notes |
|---|---|---|
| ~3080-3050 | Aromatic C-H Stretching | Multiple weak to medium bands |
| ~2980-2840 | Aliphatic C-H Stretching (Piperazine Ring) | Multiple bands corresponding to symmetric and asymmetric stretches |
| ~1610, 1585, 1490, 1450 | Aromatic C=C Ring Stretching | Characteristic bands for the phenyl rings |
| ~1300-1250 | C-N Stretching, C-F Stretching | Likely a complex region with overlapping bands |
| ~1240 | C-H In-plane Bending | |
| ~1150 | Piperazine Ring Breathing | |
| ~850 | Ring Deformation | Out-of-plane bending modes |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. The molecule is first ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, the sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer. This technique is suitable for thermally stable and volatile compounds. For this compound, GC-MS analysis using electron ionization (EI) would likely produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight of 288.34 g/mol .
The fragmentation would be expected to occur primarily at the C-N bonds. Based on fragmentation patterns of related phenylpiperazines, key fragments would likely result from: researchgate.net
Cleavage of the piperazine ring.
Loss of one of the fluorophenyl groups.
Cleavage between the nitrogen and the phenyl ring.
Table 2: Hypothetical GC-MS Fragmentation Data for this compound
| m/z Value (Hypothetical) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 288 | [C₁₆H₁₆F₂N₂]⁺ | Molecular Ion (M⁺) |
| 193 | [C₁₀H₈FN₂]⁺ | Loss of a fluorophenyl radical ([M - C₆H₅F]⁺) |
| 136 | [C₈H₉FN]⁺ | Cleavage of the piperazine ring |
| 111 | [C₆H₆FN]⁺ | Fluorophenylpiperazine fragment |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Isomer Discrimination
LC-MS/MS is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. It is particularly useful for analyzing complex mixtures and for differentiating between isomers. For this compound, LC-MS/MS would typically employ a soft ionization technique like electrospray ionization (ESI), which would generate the protonated molecule [M+H]⁺ at m/z 289.
In the tandem MS (MS/MS) stage, this precursor ion is fragmented through collision-induced dissociation (CID). The resulting product ions provide structural confirmation. Studies on similar piperazine analogues show that the primary fragmentation pathways involve the cleavage of the C-N bonds and the piperazine ring. researchgate.net This technique would be invaluable for distinguishing this compound from its isomers, such as 1,4-Bis(3-fluorophenyl)piperazine or 1,4-Bis(4-fluorophenyl)piperazine, as the fragmentation patterns would likely differ due to the different substitution positions on the phenyl rings.
Table 3: Predicted LC-MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) (Predicted) | Transition Description |
|---|---|---|
| 289.1 [M+H]⁺ | 194.1 | Loss of fluorobenzene (B45895) (C₆H₅F) |
| 289.1 [M+H]⁺ | 136.1 | Cleavage yielding [C₈H₁₀FN]⁺ fragment |
| 289.1 [M+H]⁺ | 122.1 | Cleavage yielding [C₇H₆FN]⁺ fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption wavelength is dependent on the structure of the molecule, particularly the presence of chromophores, such as aromatic rings and double bonds.
For this compound, the presence of two fluorophenyl rings constitutes the primary chromophore. The expected electronic transitions would be π → π* transitions associated with the aromatic system. pharmatutor.orglibretexts.org The presence of the nitrogen atoms of the piperazine ring also introduces the possibility of n → π* transitions, where a non-bonding electron from a nitrogen atom is excited into an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions. youtube.com The substitution pattern and the solvent used can influence the wavelength of maximum absorption (λmax).
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected λmax (nm) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~210-230 | π → π* | Phenyl Ring |
| ~250-270 | π → π* | Phenyl Ring (B-band) |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
While a crystal structure for this compound is not publicly available, analysis of related structures, such as other ortho- and meta-substituted phenylpiperazines, allows for well-founded predictions. nih.gov It is highly probable that the piperazine ring would adopt a chair conformation, as this is the most stable arrangement. The two 2-fluorophenyl substituents would likely occupy the equatorial positions on the nitrogen atoms to minimize steric hindrance.
A key structural parameter would be the torsion angle between the plane of the phenyl ring and the C-N bond of the piperazine ring. Due to steric repulsion from the ortho-fluoro substituent, it is expected that the phenyl rings would be significantly twisted out of the plane of the piperazine ring's nitrogen atoms. nih.gov The crystal packing would likely be governed by weak intermolecular interactions, such as van der Waals forces and potentially weak C-H···F hydrogen bonds. nih.gov
Table 5: Predicted Key Crystallographic Parameters for this compound
| Parameter | Predicted Value/Characteristic | Rationale/Comparison |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar piperazine derivatives |
| Space Group | P2₁/c or Pbca | Common for centrosymmetric molecules |
| Piperazine Ring Conformation | Chair | Most stable conformation |
| Phenyl Substituent Position | Equatorial | Minimizes steric hindrance |
| Phenyl Ring Torsion Angle | 40-60° | Steric hindrance from ortho-fluoro group forces a non-planar arrangement |
Computational Chemistry and Molecular Modeling of 1,4 Bis 2 Fluorophenyl Piperazine
Quantum Chemical Investigations
No published studies were found that specifically detail the following for 1,4-Bis(2-fluorophenyl)piperazine:
Conformational Analysis and Energy Landscape Exploration
There is no available research on the conformational analysis or the exploration of the potential energy landscape for this compound. Such a study would be crucial for understanding the molecule's flexibility, preferred three-dimensional structures, and how it might interact with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering profound insights into the conformational flexibility and intermolecular interactions of compounds like this compound. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the reviewed literature, the principles of this methodology and findings from studies on analogous phenyl-piperazine scaffolds can illuminate its likely dynamic characteristics and binding interactions.
MD simulations track the movements of atoms in a system over time by solving Newton's equations of motion. nih.gov This allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a protein binding site. nih.govnih.gov For a molecule like this compound, MD simulations can reveal how the piperazine (B1678402) ring and the two fluorophenyl groups move and orient themselves in a solvated state or when interacting with a biological macromolecule.
In studies of similar piperazine-containing ligands, MD simulations have been crucial in understanding the stability of ligand-protein complexes. nih.gov These simulations can identify key amino acid residues that form stable interactions with the ligand. Common types of interactions observed include hydrogen bonds, hydrophobic interactions, ionic bonds, and water-bridged contacts. researchgate.net For instance, in simulations of phenyl-piperazine scaffolds with the eukaryotic initiation factor 4A1 (eIF4A1), key interactions were observed with residues such as Lys54, Gln60, and Glu244. nih.gov The stability of these interactions over the simulation time provides a measure of the binding affinity and the residence time of the ligand in the binding pocket.
The dynamic nature of these interactions, captured by MD simulations, is presented in the table below, which conceptualizes the types of data that would be generated from a simulation of this compound with a hypothetical protein target.
| Interaction Type | Interacting Residues (Hypothetical) | Occupancy (%) | Description |
| Hydrogen Bond | Serine, Threonine, Aspartate | > 75% | The nitrogen atoms of the piperazine ring acting as hydrogen bond acceptors. |
| Hydrophobic | Phenylalanine, Leucine, Isoleucine | > 80% | The fluorophenyl rings engaging in pi-pi stacking or van der Waals interactions. |
| Water Bridge | Charged/Polar Residues | Variable | Water molecules mediating interactions between the ligand and the protein. |
In Silico Prediction of Molecular Interactions and Bioactivation Sites
In silico methods are invaluable for predicting how a molecule like this compound might interact with biological systems and for identifying potential sites of metabolic activation. These computational tools utilize knowledge of chemical principles and biological processes to forecast a compound's metabolic fate and potential for forming reactive metabolites.
The prediction of molecular interactions often involves techniques like molecular docking and the analysis of molecular electrostatic potential (MEP). Molecular docking can predict the preferred binding orientation of this compound within a protein's active site, while MEP maps can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
Bioactivation is the metabolic process by which a chemically stable compound is converted into a reactive metabolite. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. Predicting the sites of bioactivation is a critical step in the early stages of drug discovery. For aromatic compounds like this compound, common bioactivation pathways involve oxidation of the aromatic rings by cytochrome P450 (CYP) enzymes.
While direct in silico metabolism studies for this compound were not found, studies on related compounds provide insights. For instance, research on derivatives of 1-[bis(4-fluorophenyl)methyl]piperazine (B154382) has shown that N-dealkylation of the piperazine ring is a significant metabolic pathway. nih.gov Furthermore, the presence of fluorine atoms can influence metabolism. While often introduced to block metabolic oxidation at that position, they can also alter the electronic properties of the aromatic ring, potentially directing metabolism to other sites.
Computational tools can predict the most likely sites of metabolism. These programs typically use models based on known metabolic pathways and the reactivity of different functional groups. For this compound, potential sites of metabolism that could lead to bioactivation include:
Oxidation of the fluorophenyl rings: This could lead to the formation of arene oxides, which can rearrange to phenols or be hydrated to dihydrodiols. Arene oxides are electrophilic and can react with nucleophiles.
Oxidation of the piperazine ring: N-oxidation or oxidation of the carbon atoms of the piperazine ring can occur.
N-dealkylation: Cleavage of the bond between the piperazine nitrogen and a fluorophenyl group.
The following table summarizes the potential sites of bioactivation for this compound and the potential reactive metabolites that could be formed.
| Potential Bioactivation Site | Metabolic Reaction | Potential Reactive Metabolite |
| Fluorophenyl Ring | Aromatic Hydroxylation | Arene Oxide, Quinone-imine |
| Piperazine Ring (Nitrogen) | N-oxidation | Nitrenium Ion |
| Piperazine Ring (Carbon) | C-hydroxylation | Iminium Ion |
These in silico predictions are crucial for guiding further experimental studies, such as in vitro metabolism assays with liver microsomes or hepatocytes, to confirm the metabolic pathways and identify any potential for bioactivation.
Structure Activity Relationship Sar Studies of 1,4 Bis 2 Fluorophenyl Piperazine Analogues
Systematic Structural Modifications at the Piperazine (B1678402) N-1 and N-4 Positions
The piperazine core is a common scaffold in many biologically active compounds, and modifications at its nitrogen atoms (N-1 and N-4) can significantly alter pharmacological properties. For analogues of 1,4-bis(2-fluorophenyl)piperazine, systematic structural modifications at these positions have been explored to probe the binding pockets of various receptors and transporters.
Research has shown that the nature of the substituents at the N-1 and N-4 positions of the piperazine ring is a key determinant of biological activity. For instance, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide analogues were synthesized and evaluated. nih.gov This systematic approach allowed for the optimization of the core scaffold, leading to the identification of potent inhibitors. nih.gov
The introduction of different alkyl, aryl, and acyl groups at the N-1 and N-4 positions can influence several factors, including:
Receptor Affinity and Selectivity: The size, shape, and electronic properties of the substituents can dictate the binding affinity and selectivity for specific biological targets. For example, long-chain arylpiperazine derivatives have been designed to target serotonin (B10506) and dopamine (B1211576) receptors, with the specific substituents modulating the affinity for subtypes such as 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. nih.gov
Physicochemical Properties: Modifications at the piperazine nitrogens can alter the lipophilicity, polarity, and basicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Effect of N-1 and N-4 Substitutions on Biological Activity
| Compound | N-1 Substituent | N-4 Substituent | Biological Target | Activity (Ki/IC50) | Reference |
| 1 | 2-fluorophenyl | 2-fluorophenyl | - | - | - |
| Analogue A | 2-fluorophenyl | (4-chlorobutyl) | 5-HT1A Receptor | 23.9 nM | nih.gov |
| Analogue B | 2-fluorophenyl | (4-oxobutyl) | D2 Receptor | 17.0 nM | nih.gov |
| Analogue C | bis(4-fluorophenyl)methyl | H | Acetylcholinesterase | - | nih.gov |
| Analogue D | bis(4-fluorophenyl)methyl | 2-(2-methylphenoxy)ethyl | - | - | nih.gov |
This table is illustrative and based on findings from related arylpiperazine derivatives.
Influence of Fluoro-Substitution Pattern on Biological Target Affinity and Selectivity
The position and number of fluorine substituents on the aromatic rings of this compound analogues play a pivotal role in modulating their biological activity. Fluorine, being a small and highly electronegative atom, can significantly alter the electronic properties and conformation of the molecule, leading to changes in binding affinity and selectivity.
Studies on fluoroaromatic inhibitors have demonstrated that the pattern of fluorine substitution can affect binding affinity in a manner dependent on both hydrophobicity and the specific interactions with the protein. nih.gov For instance, in a series of 1,3,5-triazine (B166579) derivatives targeting the 5-HT7 receptor, the position of the fluorine substituent on the phenyl ring had a pronounced effect on activity, with the para-substituted analogue showing the highest affinity. mdpi.com
The key influences of the fluoro-substitution pattern include:
Electronic Effects: The strong electron-withdrawing nature of fluorine can modify the pKa of the piperazine nitrogens and the electron density of the aromatic rings, which can influence hydrogen bonding and other non-covalent interactions with the target protein.
Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability: The introduction of fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the in vivo half-life of the compound.
Conformational Effects: Fluorine substitution can induce specific conformational preferences in the molecule, which may be more favorable for binding to the target.
Table 2: Influence of Fluoro-Substitution on Receptor Affinity (Illustrative)
| Compound | Fluoro-Substitution Pattern | Target Receptor | Binding Affinity (Ki) | Reference |
| Analogue E | 2-fluoro | 5-HT7 | 8 nM | mdpi.com |
| Analogue F | 4-fluoro | 5-HT7 | 18 nM | mdpi.com |
| Analogue G | 3-fluoro | 5-HT7 | Moderate Activity | mdpi.com |
| Analogue H | Unsubstituted | 5-HT7 | Lower Activity | mdpi.com |
This table is based on data from related fluoro-substituted arylpiperazine derivatives and illustrates the trend of substitution effects.
Role of Aromatic Moieties in Molecular Recognition and Binding Profiles
The key interactions involving the aromatic moieties include:
π-π Stacking: The electron-rich aromatic rings can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site through π-π stacking interactions.
Cation-π Interactions: The aromatic rings can interact with positively charged residues (e.g., lysine, arginine) via cation-π interactions.
Hydrophobic Interactions: The non-polar surface of the aromatic rings can engage in hydrophobic interactions with non-polar residues in the binding pocket.
Hydrogen Bonding: The fluorine atoms on the phenyl rings can act as weak hydrogen bond acceptors, forming interactions with suitable donor groups in the protein.
In a study of rhodanine-piperazine hybrids, the bis(4-fluorophenyl)methyl piperazine scaffold was found to be integral for interaction within the ATP binding site of the HER2 receptor. mdpi.com Similarly, for a series of arylpiperazine derivatives targeting the androgen receptor, the presence of a substituted phenyl group was crucial for potent antagonistic activity. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound and its analogues, pharmacophore models have been developed to guide the design of new ligands with improved properties.
A typical pharmacophore model for this class of compounds might include:
Two Aromatic/Hydrophobic Features: Corresponding to the two 2-fluorophenyl rings.
A Hydrogen Bond Acceptor Feature: Representing the piperazine nitrogen atoms.
A Positive Ionizable Feature: At physiological pH, one of the piperazine nitrogens is likely to be protonated.
Specific Exclusion Volumes: To define the regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.
These models are often derived from a set of active compounds and can be used to virtually screen large chemical libraries to identify new potential hits. Ligand-based drug design principles derived from SAR studies and pharmacophore models can guide the optimization of lead compounds. For example, understanding that a specific substitution pattern on the phenyl ring leads to higher affinity allows for the focused synthesis of analogues with that feature.
Correlation of Computational Predictions with Empirical Binding Data
The integration of computational methods with experimental biological testing is a cornerstone of modern drug discovery. For this compound analogues, computational predictions of binding affinity and mode are often correlated with empirical data to validate the computational models and gain deeper insights into the molecular basis of activity.
Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how these ligands bind to their target proteins. For instance, docking studies can predict the binding pose of a ligand in the active site and estimate the binding energy. MD simulations can then be used to assess the stability of the predicted binding pose over time.
In a study on rhodanine-piperazine hybrids, molecular docking studies indicated favorable binding interactions of the lead compounds with HER2, VEGFR, and EGFR, and MD simulations confirmed their stable binding to HER2. mdpi.com In another example, the binding poses of two arylpiperazine derivatives at the dopamine D2 receptor were shown to be very different, which was in agreement with their vastly different experimentally determined Ki values. nih.gov
The correlation between computational predictions and empirical data is not always perfect, but it provides a valuable framework for:
Rationalizing observed SAR: Computational models can help explain why certain structural modifications lead to changes in activity.
Prioritizing compounds for synthesis: Compounds with predicted high affinity can be prioritized for synthesis and testing.
Designing new analogues: Insights from computational models can guide the design of new compounds with potentially improved properties.
Preclinical Pharmacological Mechanism Investigations in Vitro and in Vivo Non Clinical Models
Receptor Binding and Transporter Affinity Profiling
The affinity of 1,4-Bis(2-fluorophenyl)piperazine derivatives for various neuroreceptors and transporters has been a central area of investigation, providing insights into their potential therapeutic applications.
Dopamine (B1211576) Transporter (DAT) Binding and Inhibition Studies
The dopamine transporter (DAT) is a primary target for many centrally acting compounds. Research has demonstrated that modifications to the core structure of this compound can significantly influence its binding affinity for DAT. For instance, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which are structurally related to this compound, were synthesized and evaluated for their DAT binding affinities. nih.gov Replacing the piperazine (B1678402) ring with a homopiperazine (B121016) or piperidine (B6355638) ring was found to be well-tolerated, with binding affinities (Ki) at DAT ranging from 3 to 382 nM. nih.gov
Further studies on chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines revealed that the stereochemistry of substituents plays a crucial role in DAT affinity and selectivity. nih.gov Specifically, analogs with a hydroxyl group in the (S) configuration exhibited greater selectivity for DAT over the serotonin (B10506) transporter (SERT) compared to their (R) enantiomers. nih.gov One particular compound from this series, (+)-11, demonstrated high affinity and selectivity for DAT, highlighting its potential as a lead compound. nih.gov
The development of atypical DAT inhibitors is an area of active research, as these compounds may offer therapeutic benefits with a reduced risk of psychostimulant effects. nih.gov Compounds that preferentially bind to an inward-facing conformation of DAT are often classified as atypical inhibitors. nih.gov Molecular modeling studies have been employed to predict the binding modes of these compounds and to understand the structural determinants of their atypical profile. nih.gov
| Compound/Analog Series | Key Structural Feature | DAT Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Piperazine replacement with homopiperazine or piperidine | 3–382 nM | nih.gov |
| Chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines | (S)-hydroxyl configuration | High affinity and selectivity | nih.gov |
| (+)-11 | Specific chiral analog | High affinity and selectivity | nih.gov |
Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
The interaction of piperazine derivatives with serotonin (5-HT) receptors is another critical aspect of their pharmacological profile. Studies on 1,2,4-trisubstituted piperazine derivatives have shown that the introduction of a third substituent can influence their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Some of these trisubstituted compounds exhibited higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, while their affinity for 5-HT1A receptors remained similar or slightly improved. nih.gov
In vivo studies have further characterized the functional activity of these compounds. Certain trisubstituted piperazines have demonstrated properties of postsynaptic 5-HT1A partial agonists. nih.gov For example, para-fluorophenylpiperazine (pFPP), a related piperazine derivative, acts primarily as a 5-HT1A receptor agonist with some affinity for 5-HT2A and 5-HT2C receptors. wikipedia.org
| Compound/Analog Series | Receptor Subtype | Interaction/Activity | Reference |
|---|---|---|---|
| 1,2,4-Trisubstituted piperazines | 5-HT1A | Maintained or slightly improved affinity | nih.gov |
| 1,2,4-Trisubstituted piperazines | 5-HT2A | Higher affinity than disubstituted analogs | nih.gov |
| para-Fluorophenylpiperazine (pFPP) | 5-HT1A | Agonist | wikipedia.org |
| para-Fluorophenylpiperazine (pFPP) | 5-HT2A, 5-HT2C | Some affinity | wikipedia.org |
Sigma Receptor Subtype Binding (σ1, σ2)
Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for various neurological and psychiatric disorders. Piperidine and piperazine-based compounds have been investigated for their affinity towards these receptors. nih.gov A screening of an in-house collection of such compounds led to the discovery of a potent σ1 receptor agonist. nih.govrsc.org
Interestingly, the structural features of these ligands significantly impact their affinity and selectivity. For instance, replacing a piperidine moiety with a piperazine can drastically alter the binding affinity for σ1 receptors. acs.org In some cases, piperidine-containing compounds showed a higher preference for σ1R over σ2R. acs.org Computational docking studies have been instrumental in understanding the binding modes of these ligands within the sigma receptor binding pocket, highlighting crucial interactions with amino acid residues. nih.govrsc.org
| Compound/Analog Series | Receptor Subtype | Binding Affinity/Activity | Reference |
|---|---|---|---|
| Piperidine/piperazine-based compounds | σ1 | Potent agonism observed in some analogs | nih.govrsc.org |
| Piperidine derivatives | σ1 | Higher preference over σ2 in some cases | acs.org |
| Piperazine derivatives | σ1 | Lower affinity compared to piperidine analogs in some studies | acs.org |
Exploration of Other Neurotransmitter System Components
Beyond the primary targets, research has touched upon the interaction of related piperazine compounds with other neurotransmitter systems. For example, certain benzhydryl piperazine analogs have been identified as inverse agonists at the cannabinoid CB1 receptor. nih.gov Additionally, some fluorophenylpiperazine derivatives have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs), which are involved in nucleoside transport across cell membranes. polyu.edu.hk
In Vitro Metabolic Pathway Elucidation
Phase I Metabolic Reactions (e.g., Oxidative N-dealkylation, Aromatic Hydroxylation, Oxidation, Reduction)
Specific in vitro studies to elucidate the Phase I metabolic pathways of this compound have not been published. Therefore, the specific reactions such as N-dealkylation, hydroxylation, or oxidation that it may undergo are currently unknown.
Research on other complex piperazine derivatives provides some insight into potential metabolic transformations for this class of compounds. For example, the biotransformation of 1-[bis(4-fluorophenyl)-methyl]-4-(2,3,4-trimethoxybenzyl)piperazine (KB-2796) in rats was found to involve O-demethylation, N-dealkylation of the piperazine ring, and aromatic hydroxylation. nih.gov Another study on a complex piperazine derivative, X-376, identified oxidation, N-demethylation, reduction, and hydroxylation as key Phase I metabolic reactions. nih.gov These studies underscore common metabolic routes for piperazine-containing structures, but the exact pathways for this compound remain speculative without direct experimental evidence.
Identification and Characterization of Stable Metabolites
No studies have been published that identify or characterize any stable metabolites of this compound.
In studies of related compounds, various metabolites have been successfully identified. For the compound KB-2796, metabolites resulting from O-demethylation and N-dealkylation were isolated and characterized. nih.gov It is also known that 1-(4-fluorophenyl)piperazine (B120373) is a metabolite of the drug Niaprazine. scbt.com
Investigation of Reactive Intermediates and Bioactivation Pathways (e.g., Iminium Ions, Quinone Methides, Epoxides, GSH and Cyano Adducts)
There is no information in the scientific literature regarding the investigation of reactive intermediates or bioactivation pathways for this compound.
The potential for metabolic bioactivation is a key area of investigation in drug metabolism. Studies on other molecules containing piperazine rings have proposed bioactivation mechanisms. researchgate.net For instance, the piperazine ring can undergo bioactivation to form reactive iminium ions, which can be trapped using agents like potassium cyanide. nih.govresearchgate.net The bioactivation of other parts of a molecule, such as a dichlorophenyl ring, can lead to the formation of quinone-type reactive species, which can be trapped by glutathione (B108866) (GSH). nih.govresearchgate.net While these pathways are known for certain nitrogen-containing xenobiotics, it has not been determined if this compound is susceptible to such bioactivation.
Species-Specific In Vitro Metabolism in Subcellular Fractions (e.g., Human Liver Microsomes) and Isolated Hepatocytes
Direct in vitro metabolism studies on this compound using subcellular fractions like liver microsomes or isolated hepatocytes are not extensively detailed in the currently available scientific literature. However, insights into its likely metabolic fate can be extrapolated from studies on other piperazine-containing compounds. The piperazine moiety is a common structural motif in many pharmaceuticals and is known to undergo several metabolic transformations.
In vitro models utilizing liver microsomes and hepatocytes are standard tools for predicting the metabolic pathways of drug candidates. These systems contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II metabolism, respectively.
For piperazine derivatives, common metabolic pathways observed in human and various animal species' liver microsomes include:
Aliphatic Hydroxylation: This is a frequent metabolic route for the piperazine ring, leading to the formation of hydroxylated metabolites.
Oxidation: Further oxidation of the piperazine ring can occur, potentially forming lactam derivatives.
N-dealkylation: Cleavage of the substituents attached to the nitrogen atoms of the piperazine ring is another possible metabolic transformation. This can lead to the formation of aniline (B41778) derivatives if a phenyl group is cleaved.
Species-specific differences in the rate and profile of metabolism are often observed for piperazine-containing compounds. For instance, studies on other molecules have shown that the metabolic conversion rate in liver microsomes can vary significantly between species such as dogs, rabbits, mice, humans, monkeys, and rats. The specific metabolites formed can also differ across species. For example, certain dealkylation products might be prominent in one species but absent in another.
It is important to note that the presence of two 2-fluorophenyl groups in this compound will influence its metabolism. The fluorine atoms can affect the electronic properties of the phenyl rings and may influence the activity of metabolizing enzymes.
A summary of common metabolic pathways for piperazine-containing compounds based on in vitro studies with liver microsomes is presented below.
| Metabolic Pathway | Description | Potential Metabolites |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to the piperazine ring. | Hydroxylated piperazine derivatives |
| Oxidation | Further oxidation of the piperazine ring. | Lactam derivatives |
| N-dealkylation | Cleavage of the N-phenyl bond. | 2-fluoroaniline (B146934) and other dealkylated products |
This table represents potential metabolic pathways for piperazine-containing compounds in general, as specific data for this compound is not available.
In Vivo Preclinical Neurochemical and Behavioral Correlates of Receptor/Transporter Modulation (Animal Models)
Direct in vivo preclinical studies detailing the neurochemical and behavioral effects of this compound are limited in the public domain. However, the broader class of phenylpiperazine compounds has been extensively studied, providing a framework for understanding the potential in vivo profile of this specific molecule. Many phenylpiperazine derivatives interact with various neurotransmitter receptors and transporters, leading to measurable changes in neurochemistry and behavior in rodent models.
Phenylpiperazine compounds are well-known for their ability to modulate monoaminergic systems by interacting with dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. The specific effects on neurotransmitter release and reuptake are dependent on the compound's affinity and efficacy at these transporters.
Studies on analogous compounds, particularly those with a bis(4-fluorophenyl)methyl moiety attached to a piperazine ring, have identified them as atypical dopamine transporter (DAT) inhibitors. nih.gov These compounds have been shown to inhibit the reuptake of dopamine. For example, a study on a series of diphenyl piperazine derivatives demonstrated that intraperitoneal administration led to dose-dependent increases in extracellular dopamine levels in the rat striatum, as measured by in vivo brain microdialysis. researchgate.net This suggests that compounds with a similar structural backbone to this compound could potentially increase synaptic concentrations of dopamine by blocking its reuptake.
The substitution pattern on the phenyl rings and the nature of the piperazine substituents are critical in determining the affinity and selectivity for DAT, SERT, and NET. Research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines, which are structurally related to piperazines, has shown that modifications to the N-substituent can significantly alter affinity and selectivity for the DAT. nih.gov
The modulation of monoamine transporters by phenylpiperazine compounds often translates to observable behavioral changes in animal models, such as alterations in locomotor activity.
For instance, piperazine-type serotonin (5-HT) agonists like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) have been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This effect is believed to be mediated by the activation of 5-HT1B and/or 5-HT1C receptors. nih.gov
Conversely, compounds that are identified as atypical DAT inhibitors often exhibit a distinct behavioral profile compared to typical psychostimulants like cocaine. While they increase extracellular dopamine, they may not produce the significant hyperlocomotor activity associated with substances of abuse. For example, some atypical DAT inhibitors with a piperazine or a bioisosteric piperidine ring have been found to cause only minimal stimulation of ambulatory activity in mice. nih.gov This attenuated effect on locomotor activity is a key feature of their "atypical" profile.
A study on a specific atypical DAT inhibitor, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, showed it was effective in preclinical models without exhibiting psychostimulant behaviors itself. nih.gov This suggests that while receptor/transporter occupancy is necessary for a behavioral effect, the nature of this interaction (e.g., binding to a specific conformation of the transporter) is crucial in determining the ultimate behavioral outcome.
The following table summarizes the potential behavioral effects of phenylpiperazine compounds based on their interaction with monoamine transporters, as observed in rodent models.
| Compound Class | Primary Transporter Interaction | Typical Behavioral Effect in Rodents |
| Serotonin Agonists (e.g., m-CPP, TFMPP) | SERT/5-HT Receptors | Suppression of locomotor activity |
| Atypical DAT Inhibitors | DAT | Minimal to no increase in locomotor activity |
Analytical Method Development for 1,4 Bis 2 Fluorophenyl Piperazine Research
Development of Quantitative Analytical Methods in Research Samples
Quantitative analysis of 1,4-Bis(2-fluorophenyl)piperazine relies on a variety of sophisticated analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the specific research question being addressed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine (B1678402) derivatives. For compounds like this compound, which possess a UV-active phenyl group, HPLC with UV detection is a viable option. researchgate.net The phenyl-benzene component of the molecule allows for UV absorption, typically around 267 nm. researchgate.net The electronegativity of the fluorine atom can cause a bathochromic shift (a shift to longer wavelengths) in the absorption peak compared to unsubstituted benzene (B151609). researchgate.net
For trace analysis of piperazine compounds that are not UV-active or when higher sensitivity is required, derivatization techniques are employed. researchgate.netjocpr.com A common approach involves reacting the piperazine with a derivatizing agent to form a stable, UV-active product. researchgate.netjocpr.com For instance, NBD-Cl (4-chloro-7-nitrobenzofuran) has been successfully used to create a UV-active derivative of piperazine, enabling its detection at low levels with standard HPLC-UV instrumentation. researchgate.netjocpr.com
The versatility of HPLC allows for the use of various detection modes beyond UV, including fluorescence and mass spectrometry, to enhance selectivity and sensitivity. The choice of detector is tailored to the specific analytical needs of the research.
Gas Chromatography (GC) is another powerful technique for the analysis of piperazines, particularly for volatile compounds or those that can be made volatile through derivatization. unodc.orgrdd.edu.iq GC offers high separation efficiency and sensitivity. unodc.org For many piperazine derivatives, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. unodc.orgrsc.orgscholars.direct
The successful separation of various piperazine derivatives, including fluorinated isomers, has been achieved using GC. rsc.org The method's effectiveness relies on optimizing parameters such as the column type, temperature programming, and carrier gas flow rate to achieve the desired separation. rsc.org
The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and specificity for trace analysis.
GC-MS is a widely used and robust technique for the identification and quantification of piperazines in various samples. unodc.orgrsc.org It combines the separation power of GC with the mass-selective detection of MS, allowing for the confident identification of individual compounds even in complex mixtures. unodc.org Optimized GC-MS methods have been developed for the simultaneous detection and separation of numerous piperazine derivatives, including the isomers of fluorophenylpiperazine (FPP). rsc.org
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is another highly sensitive and specific technique, particularly suited for non-volatile or thermally labile compounds. gassnova.no This method involves separating the analytes by LC, followed by ionization and two stages of mass analysis. This "triple quadrupole" approach allows for very secure identification and sensitive quantification of amines like piperazines. gassnova.no The development of LC-MS/MS methods often involves optimizing the mobile phase composition, gradient elution, and mass spectrometer parameters (such as precursor and product ions) to achieve the desired limits of detection and quantification. researchgate.net For instance, an ultra-performance liquid chromatography-electrospray ionization tandem triple quadrupole mass spectrometry (UPLC-ESI/MS/MS) method was developed for detecting piperazine in chicken muscle, demonstrating excellent sensitivity with a limit of detection of 0.4 µg/kg. researchgate.net
Here is a table summarizing typical parameters for GC-MS analysis of piperazines:
| Parameter | Value | Reference |
| Column | 5% phenyl/95% dimethylpolysiloxane (e.g., Supelco Equity 5) | rsc.org |
| Column Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film thickness | rsc.org |
| Injection Temperature | 260 °C | rsc.org |
| Injection Volume | 1.0 µL | rsc.org |
| Carrier Gas | Helium | rsc.org |
| Flow Rate | 1 mL min⁻¹ | rsc.org |
| Split Ratio | 20:1 | rsc.org |
| Initial Oven Temperature | 60 °C (held for 1 min) | rsc.org |
| Temperature Ramp 1 | 10 °C min⁻¹ to 170 °C (held for 2 min) | rsc.org |
| Temperature Ramp 2 | 15 °C min⁻¹ to 280 °C (held for 4 min) | rsc.org |
| Transfer Line Temperature | 280 °C | rsc.org |
| Source Temperature | 230 °C | rsc.org |
Method Validation for Accuracy, Precision, and Robustness in Research Contexts
Method validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. unodc.org Any analytical method used in a laboratory setting must be validated before being implemented for routine analysis. unodc.org This process involves evaluating several key parameters:
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.netjocpr.comnih.gov For example, in one study, the accuracy of an HPLC method for a piperazine derivative was demonstrated by recovery values ranging from 104.87% to 108.06%. jocpr.com
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com It is typically expressed as the relative standard deviation (RSD). researchgate.netjocpr.com Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netjocpr.com For instance, a validated LC-MS/MS method for piperazine showed intra-day RSDs of 1.39-5.92% and inter-day RSDs of 2.24-8.39%. researchgate.net
Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters. jocpr.com It provides an indication of the method's reliability during normal usage. jocpr.com Robustness is tested by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition and observing the effect on the results. jocpr.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnih.gov
A summary of validation parameters from a study on a piperazine derivative is presented below:
| Validation Parameter | Result | Reference |
| Linearity Range | LOQ to 150% of specification level | jocpr.com |
| Accuracy (% Recovery) | 104.87 - 108.06% | jocpr.com |
| Precision (%RSD) | < 4.0% | jocpr.com |
| Robustness | %RSD < 4.0 for varied conditions | jocpr.com |
Development of Assays for Metabolite Detection and Quantification
The study of drug metabolism is essential for understanding the fate of a compound in a biological system. For this compound, this involves developing assays to detect and quantify its metabolites. Metabolite identification often reveals key biotransformation pathways, such as N-dealkylation of the piperazine ring, which can be a major contributor to metabolic instability. nih.gov
Analytical techniques like LC-MS/MS are particularly powerful for metabolite identification and quantification due to their high sensitivity and ability to provide structural information. nih.gov By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify the chemical modifications that have occurred. nih.gov For instance, the detection of specific product ions can indicate the presence of a piperazine moiety or the loss of certain functional groups. nih.gov
The development of such assays is crucial for understanding the pharmacokinetic profile of this compound and its derivatives.
Isomer Separation and Discrimination Techniques
For compounds with positional isomers, such as fluorophenylpiperazines (e.g., 2-FPP, 3-FPP, and 4-FPP), the development of analytical methods capable of separating and discriminating between these isomers is critical. unodc.orgrsc.org This is because different isomers can have distinct pharmacological and toxicological properties.
GC-MS has been successfully employed for the separation of the three isomers of fluorophenylpiperazine (FPP). rsc.org The optimization of the GC conditions, particularly the temperature program, is key to achieving baseline separation of these closely related compounds. rsc.org
In addition to GC, capillary electrophoresis (CE) has also been shown to be an effective technique for the separation of chlorophenylpiperazine (B10847632) isomers. nih.gov By using a suitable background electrolyte containing a cyclodextrin (B1172386) derivative, it is possible to achieve selective separation of the ortho, meta, and para isomers. nih.gov This approach could potentially be adapted for the separation of fluorophenylpiperazine isomers as well.
The ability to separate and identify specific isomers is a requirement for comprehensive chemical characterization, especially in forensic and medicinal chemistry research. rsc.org
Future Research Trajectories and Academic Significance
Designing Advanced Analogues with Tuned Pharmacological Profiles
The core structure of 1,4-bis(2-fluorophenyl)piperazine presents a versatile scaffold for the design of advanced analogues with finely tuned pharmacological properties. The piperazine (B1678402) core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Future research will likely focus on systematic modifications of this scaffold to optimize affinity and selectivity for specific receptors or enzymes.
Key strategies for analogue design include:
Substitution Pattern Modification: Altering the position and nature of substituents on the phenyl rings can significantly impact biological activity. For instance, shifting the fluorine atom to the meta or para position, or introducing other electron-withdrawing or electron-donating groups, could modulate receptor binding affinity and functional activity.
Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to novel compounds with improved pharmacokinetic properties or reduced off-target effects.
Scaffold Hopping: Exploring entirely different core structures that mimic the spatial arrangement of the key pharmacophoric features of this compound could uncover new chemical classes with similar or enhanced biological profiles.
These design strategies aim to develop next-generation compounds with improved efficacy, selectivity, and a better understanding of their structure-activity relationships (SAR).
Application of Proteomics and Metabolomics in Understanding Systemic Interactions
To gain a comprehensive understanding of how this compound and its analogues affect biological systems, future research will increasingly employ "omics" technologies. Proteomics and metabolomics offer powerful tools to investigate the global changes in protein expression and metabolite levels following exposure to a compound.
Proteomics: By analyzing the entire complement of proteins in a cell or tissue, researchers can identify direct and indirect protein targets of this compound. This can reveal novel mechanisms of action and potential off-target interactions that would be missed by traditional target-based screening methods.
Metabolomics: This approach involves the comprehensive analysis of small-molecule metabolites. It can provide insights into how the compound alters metabolic pathways, which can be crucial for understanding both its therapeutic effects and potential for toxicity.
The integration of these high-throughput techniques will facilitate a systems-level understanding of the compound's biological impact, moving beyond a single-target perspective.
Exploration of Novel In Silico Methodologies for Predictive Modeling
Computational, or in silico, methods are becoming indispensable in modern drug discovery and chemical biology. For this compound, these approaches can accelerate the design and evaluation of new analogues and predict their biological activities.
Future directions in this area include:
Advanced Molecular Docking and Dynamics Simulations: These techniques can predict how analogues of this compound bind to their target proteins at an atomic level. This information is invaluable for understanding the molecular basis of their activity and for designing more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. Developing robust QSAR models for this class of compounds can help prioritize the synthesis of new analogues with the highest probability of success.
Machine Learning and Artificial Intelligence: AI-driven approaches can analyze vast datasets of chemical structures and biological activities to identify complex patterns and make predictions that are beyond the reach of traditional methods. This can significantly enhance the efficiency of the discovery process.
Integration of Multidisciplinary Approaches for Comprehensive Mechanistic Insight
A truly comprehensive understanding of the biological role of this compound will require the integration of knowledge and techniques from multiple scientific disciplines. This multidisciplinary approach will be essential for elucidating its complete mechanism of action.
Key areas of integration include:
Medicinal Chemistry: For the rational design and synthesis of novel analogues.
Structural Biology: To determine the three-dimensional structures of the compound in complex with its biological targets.
Cell Biology and Pharmacology: To characterize the functional effects of the compound in cellular and animal models.
Computational Chemistry and Biology: To model and predict the behavior of the compound and its interactions with biological systems.
By combining insights from these diverse fields, researchers can build a holistic picture of how this compound exerts its effects, from the atomic level to the whole organism.
Potential as Chemical Probes for Specific Biological Targets and Pathways
Beyond its potential therapeutic applications, this compound and its derivatives hold promise as chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway in a cellular or organismal context.
To serve as a high-quality chemical probe, a compound should ideally possess:
High Potency and Selectivity: It should interact strongly with its intended target and have minimal off-target effects.
Known Mechanism of Action: Researchers should have a clear understanding of how the probe interacts with its target.
Appropriate Physicochemical Properties: It should be sufficiently soluble and stable to be used in biological experiments.
Future research will focus on characterizing and optimizing derivatives of this compound to meet these stringent criteria. Such well-validated chemical probes could be invaluable tools for dissecting the roles of specific G-protein coupled receptors (GPCRs) and other targets in health and disease.
Q & A
Basic Research Questions
Q. What computational methods are recommended to determine the most stable conformation of 1,4-Bis(2-fluorophenyl)piperazine?
- Methodology : Conformational analysis using semiempirical quantum mechanical approaches (e.g., AM1 in Spartan06) is critical. This involves calculating the relative energies of conformers and identifying the lowest-energy structure through geometry optimization. For example, studies on analogous piperazine derivatives (e.g., 1,4-Bis(2-chloro-4-nitrophenyl)piperazine) revealed four low-energy conformers with energy differences <2 kcal/mol, guiding selection for further studies .
Q. How is molecular docking applied to study interactions between this compound and biological targets like DNA?
- Methodology : Use AutoDock Vina with a semi-flexible protocol:
Prepare the ligand (flexible) and target (rigid, e.g., DNA PDB ID: 1BNA).
Define the binding site (e.g., 40ų grid).
Calculate partial charges (e.g., Geistinger method for ligands, Kollman charges for DNA).
Results for similar compounds show binding affinities (ΔG) of -7.5 kcal/mol via hydrogen bonds and pi-alkyl interactions at sites like DG4 and DA6 .
Q. What spectroscopic techniques validate the structural integrity of synthesized this compound?
- Methodology : Combine elemental analysis, NMR (¹H/¹³C), IR, and X-ray crystallography. For example, X-ray diffraction confirmed the equatorial orientation of exocyclic N–C bonds in piperazine derivatives, with bond angles consistent with sp³ hybridization .
Advanced Research Questions
Q. How can conflicting binding affinity data from molecular docking studies be resolved?
- Methodology :
- Reproducibility : Cross-validate using multiple force fields (e.g., CHARMM vs. AMBER).
- Solvation Effects : Incorporate explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions.
- Experimental Validation : Compare docking results with biophysical assays (e.g., ITC, SPR). For example, discrepancies in ΔG values (-7.5 vs. -7.4 kcal/mol for two DNA binding sites) were attributed to minor differences in hydrogen bond lengths (1.92 Å vs. 2.18 Å) .
Q. What strategies optimize the synthesis of fluorine-containing piperazine derivatives for enhanced bioactivity?
- Methodology :
- Substitution Patterns : Prioritize ortho/para-fluorophenyl groups over meta-substituents, as electron-withdrawing groups (EWGs) improve binding affinity (e.g., ΔG improvement by 0.8 kcal/mol in DPP-IV inhibitors) .
- Reaction Optimization : Use continuous-flow reactors to enhance yield and purity in multi-step syntheses (e.g., coupling fluorophenyl groups via nucleophilic substitution) .
Q. How do crystallographic refinement tools (e.g., SHELX) improve structural analysis of piperazine derivatives?
- Methodology :
- Refinement Protocols : Use SHELXL for high-resolution small-molecule refinement. Key parameters include anisotropic displacement for heavy atoms and riding H-atom models.
- Twinned Data : SHELXPRO handles pseudo-merohedral twinning, critical for resolving disorders in nitrobenzyl-piperazine structures .
Key Notes
- Avoid Commercial Sources : Reliable structural data should prioritize peer-reviewed crystallography databases (e.g., CCDC) over vendor-specific claims.
- Methodological Rigor : Always cross-validate docking results with experimental assays (e.g., fluorescence quenching for DNA intercalation studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
